H-DL-Asp-DL-Tyr(SO3H)-DL-Met-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2
Description
This synthetic peptide features a unique sequence of alternating D- and L-amino acids (DL-configuration), including two methionine (Met) residues and a sulfonated tyrosine (Tyr(SO₃H)). The sulfonic acid (-SO₃H) group on Tyr improves hydrophilicity and may facilitate hydrogen bonding, as observed in sulfonated materials like UiO-66-SO₃H, which exhibit enhanced adsorption of neutral compounds via hydrogen bonding . Methionine, a sulfur-containing residue, contributes to redox activity and metal coordination.
Properties
IUPAC Name |
3-amino-4-[[1-[[1-[[2-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H62N10O16S3/c1-76-18-16-34(55-47(69)37(58-44(66)32(50)23-41(61)62)21-28-12-14-30(15-13-28)75-78(72,73)74)45(67)53-26-40(60)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(70)56-35(17-19-77-2)46(68)59-39(24-42(63)64)49(71)57-36(43(51)65)20-27-8-4-3-5-9-27/h3-15,25,32,34-39,52H,16-24,26,50H2,1-2H3,(H2,51,65)(H,53,67)(H,54,60)(H,55,69)(H,56,70)(H,57,71)(H,58,66)(H,59,68)(H,61,62)(H,63,64)(H,72,73,74) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTQOLKUZKXIRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H62N10O16S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1143.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Aspartic acid-DL-Tyrosine(Sulfo)-DL-Methionine-Glycine-DL-Tryptophan-DL-Methionine-DL-Aspartic acid-DL-Phenylalanine-Amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, DL-Phenylalanine, is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (DL-Aspartic acid) is coupled using a coupling reagent such as HBTU or DIC.
Repetition: Steps 1 and 2 are repeated for each subsequent amino acid in the sequence.
Sulfonation: The tyrosine residue is sulfonated using a sulfonation reagent such as sulfur trioxide-pyridine complex.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
In an industrial setting, the synthesis of this peptide may involve automated peptide synthesizers to increase efficiency and yield. Large-scale production also requires stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
H-DL-Aspartic acid-DL-Tyrosine(Sulfo)-DL-Methionine-Glycine-DL-Tryptophan-DL-Methionine-DL-Aspartic acid-DL-Phenylalanine-Amide: can undergo various chemical reactions, including:
Oxidation: The methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The sulfonated tyrosine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiol groups.
Substitution: Modified tyrosine derivatives.
Scientific Research Applications
H-DL-Aspartic acid-DL-Tyrosine(Sulfo)-DL-Methionine-Glycine-DL-Tryptophan-DL-Methionine-DL-Aspartic acid-DL-Phenylalanine-Amide: has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cell signaling and protein interactions.
Medicine: Explored for its therapeutic potential in targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of H-DL-Aspartic acid-DL-Tyrosine(Sulfo)-DL-Methionine-Glycine-DL-Tryptophan-DL-Methionine-DL-Aspartic acid-DL-Phenylalanine-Amide depends on its interaction with specific molecular targets. The sulfonated tyrosine residue can enhance binding affinity to certain receptors or enzymes, while the presence of D-amino acids can increase resistance to enzymatic degradation. The peptide may modulate signaling pathways by acting as an agonist or antagonist of specific receptors.
Comparison with Similar Compounds
Non-Sulfonated Analogue: H-DL-Asp-DL-Tyr-DL-Met-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH₂
- Key Difference : Absence of the -SO₃H group on Tyr.
- Impact :
- Solubility : The sulfonated peptide likely has higher aqueous solubility due to the polar -SO₃H group, analogous to sulfonated UiO-66, which showed improved adsorption of indomethacin (IND) via hydrogen bonding .
- Binding Affinity : The -SO₃H group may enhance interactions with target proteins or membranes. For example, in UiO-66-SO₃H, hydrogen bonding between -SO₃H and IND significantly improved adsorption .
Enantiomeric Variants (L- or D-Amino Acid Homopolymers)
- Example: Peptides composed solely of L-amino acids.
- Biological Activity: Pure L-enantiomers might exhibit higher target affinity but lower resistance to proteases.
Methionine Substitutions: DL-Met vs. DL-Methionine Hydroxy Analog (DL-MHA)
- Evidence : In poultry studies, DL-MHA and DL-Met showed equivalent efficacy in improving egg production and nitrogen retention .
- Impact in Peptides :
- Side Chain Chemistry : Replacing Met (thioether) with MHA (hydroxyl group) could alter redox properties or metal binding.
- Stability : MHA’s hydroxyl group might reduce susceptibility to oxidation compared to Met’s thioether.
Phosphonothioate Esters (e.g., O-(1-Ethylpropyl) Methylphosphonothioate)
Table 1: Comparative Properties of Target Peptide and Analogues
| Compound | Molecular Weight (Da) | Solubility (Predicted) | Key Functional Groups | Biological Activity Hypothesis |
|---|---|---|---|---|
| Target Peptide (with Tyr(SO₃H)) | ~1,500 | High | -SO₃H, DL-Met | Enhanced binding via H-bonding |
| Non-Sulfonated Version | ~1,420 | Moderate | -OH (Tyr), DL-Met | Reduced solubility, lower affinity |
| L-Amino Acid Homopolymer | ~1,500 | Moderate | L-Met, L-Tyr | Higher specificity, lower stability |
| DL-Met → DL-MHA Substituted Peptide | ~1,479 | High | -OH (MHA), -SO₃H | Similar efficacy, improved oxidation resistance |
Table 2: Analytical Techniques for Structural Comparison (Based on )
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the stereochemistry and sulfation status of this compound?
- Methodological Answer :
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) resolves DL-amino acid configurations by exploiting differential interactions with racemic mixtures.
- Tandem Mass Spectrometry (MS/MS) identifies sulfation at Tyr(SO3H) via characteristic fragmentation patterns (e.g., neutral loss of 80 Da for sulfonate groups) .
- Circular Dichroism (CD) Spectroscopy distinguishes secondary structures influenced by DL-amino acid arrangements.
- Data Table :
Q. How can synthesis be optimized for this peptide given its multiple DL-amino acids?
- Methodological Answer :
- Use stepwise solid-phase synthesis with orthogonal protecting groups (e.g., Fmoc for amines, Trt for sulfhydryls) to minimize racemization.
- Monitor coupling efficiency via MALDI-TOF MS after each residue addition.
- Purify intermediates with reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) to remove diastereomeric byproducts .
Q. What experimental approaches elucidate the functional role of the sulfated tyrosine residue?
- Methodological Answer :
- Synthesize a non-sulfated analog (Tyr instead of Tyr(SO3H)) and compare receptor-binding affinity via Surface Plasmon Resonance (SPR) .
- Perform competitive binding assays using radiolabeled ligands to quantify sulfation-dependent interactions .
Advanced Research Questions
Q. How to resolve contradictions between computational binding predictions and experimental results?
- Methodological Answer :
- Conduct Molecular Dynamics (MD) simulations with explicit solvent models (e.g., CHARMM36 force field) to assess conformational flexibility under physiological conditions.
- Validate predictions via Isothermal Titration Calorimetry (ITC) to measure thermodynamic parameters (ΔG, ΔH) of binding .
- Data Contradiction Analysis :
- If simulations predict high affinity but experiments show weak binding, check for solvent-accessible sulfonate groups (critical for charge-based interactions) using electrostatic potential mapping .
Q. What strategies validate metabolic stability in physiological environments?
- Methodological Answer :
- Perform in vitro stability assays in simulated gastric fluid (pH 2.0) and human serum (37°C), analyzing degradation via LC-MS/MS.
- Use CYP450 inhibition assays to predict hepatic metabolism and identify susceptible residues (e.g., Met oxidation) .
Q. How to address discrepancies between in vitro activity and in vivo efficacy?
- Methodological Answer :
- Develop physiologically based pharmacokinetic (PBPK) models integrating parameters like tissue permeability and plasma protein binding.
- Validate with microdialysis in rodent models to measure tissue-specific concentrations over time .
Methodological Validation & Data Analysis
Q. What orthogonal methods confirm purity when traditional assays show inconsistencies?
- Methodological Answer :
- Combine Capillary Electrophoresis (CE) (for charge heterogeneity) with 2D-LC-MS (separation by hydrophobicity and mass).
- Use amino acid analysis post-hydrolysis to quantify residual DL-amino acid ratios .
Q. How to design robust dose-response studies for this peptide?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
